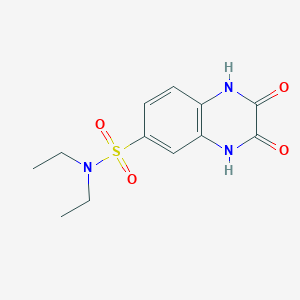![molecular formula C21H19FN4O3 B5567494 N-[1-(3-fluorophenyl)-4-isopropoxy-1H-indazol-3-yl]-3-methylisoxazole-5-carboxamide](/img/structure/B5567494.png)
N-[1-(3-fluorophenyl)-4-isopropoxy-1H-indazol-3-yl]-3-methylisoxazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Research chemicals often involve complex synthesis routes and detailed molecular structure analysis to understand their properties and potential applications. While the specific compound "N-[1-(3-fluorophenyl)-4-isopropoxy-1H-indazol-3-yl]-3-methylisoxazole-5-carboxamide" is not directly mentioned in available literature, studies on similar compounds can provide valuable insights.
Synthesis Analysis
The synthesis of related compounds often involves multi-step chemical reactions, starting from basic aromatic or heterocyclic compounds. For example, one study describes the synthesis of pyrazole and indazole derivatives, highlighting the importance of choosing appropriate starting materials and reaction conditions to achieve the desired molecular framework with high yield and purity (McLaughlin et al., 2016).
Molecular Structure Analysis
Determining the crystal structure of such compounds is crucial for understanding their chemical behavior and potential interactions with biological targets. Single-crystal X-ray diffraction (SCXRD) is a common technique for this analysis, providing detailed information about the molecular and crystal lattice structure. For instance, Hao et al. (2017) demonstrated the synthesis and crystal structure determination of an indazole derivative, revealing insights into its molecular conformation and potential antitumor activity (Hao et al., 2017).
Aplicaciones Científicas De Investigación
Synthesis and Characterization
- The synthesis and characterization of novel compounds, often mislabeled as 'research chemicals', reveal the complexity and challenges in identifying and categorizing new synthetic cannabinoids and similar compounds. The identification process involves extensive analytical characterization, including chromatographic, spectroscopic, and mass spectrometric techniques (McLaughlin et al., 2016).
Antitumor Activity
- Research on compounds with structural similarities has led to discoveries in antitumor activities. For example, certain indazole-carboxamide derivatives have been synthesized, demonstrating inhibition of cancer cell proliferation, highlighting the potential therapeutic applications of these compounds in cancer treatment (Hao et al., 2017).
Enzyme Inhibition
- Isoxazol and cinchoninic acid derivatives, including compounds structurally related to isoxazoles, have been studied for their immunosuppressive properties. These compounds inhibit enzymes involved in pyrimidine synthesis, which is crucial for immune cell function, indicating potential applications in autoimmune diseases and organ transplantation (Knecht & Löffler, 1998).
Cannabinoid Receptor Ligands
- The identification and differentiation of synthetic cannabinoids, including indazole and pyrazole derivatives, are critical in forensic analysis. These compounds are part of ongoing research to understand their pharmacological properties and potential therapeutic uses (Jia et al., 2017).
Novel Fluorophores
- Research into novel fluorophores, including the use of N-ethoxycarbonylpyrene- and perylene thioamides, has led to the development of efficient color-tunable fluorophores. These compounds are important in bioimaging and molecular probes, demonstrating the diverse applications of these chemical entities in scientific research (Witalewska et al., 2019).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
N-[1-(3-fluorophenyl)-4-propan-2-yloxyindazol-3-yl]-3-methyl-1,2-oxazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN4O3/c1-12(2)28-17-9-5-8-16-19(17)20(23-21(27)18-10-13(3)25-29-18)24-26(16)15-7-4-6-14(22)11-15/h4-12H,1-3H3,(H,23,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQEQXAFMXZVYMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C(=O)NC2=NN(C3=C2C(=CC=C3)OC(C)C)C4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(3-fluorophenyl)-4-isopropoxy-1H-indazol-3-yl]-3-methylisoxazole-5-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-chlorophenyl)-N'-[3-(2-methoxyphenyl)-2-propen-1-ylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B5567411.png)
![6-{[(3S)-3-ethylmorpholin-4-yl]carbonyl}-2-methylpyridazin-3(2H)-one](/img/structure/B5567427.png)

![2-{3-[(4-methyl-1-piperidinyl)carbonyl]phenoxy}pyrimidine](/img/structure/B5567444.png)
![2-(2-methylphenyl)-3-[(3-nitrobenzylidene)amino]-4(3H)-quinazolinone](/img/structure/B5567452.png)
![5-[(2,4-dichlorophenoxy)methyl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B5567454.png)
![9-(4-methylphenyl)tetrazolo[1,5-c]thieno[3,2-e]pyrimidine](/img/structure/B5567460.png)

![(1S*,5R*)-6-[(2-butyl-5-chloro-1H-imidazol-4-yl)methyl]-3-methyl-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5567472.png)
![methyl 4,5-dimethoxy-2-[(2-thienylsulfonyl)amino]benzoate](/img/structure/B5567477.png)
![3-ethyl-2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one](/img/structure/B5567479.png)

![N-[3-(diethylamino)propyl]-2-(3-ethoxyphenyl)-4-quinolinecarboxamide](/img/structure/B5567496.png)
